molecular formula C21H26O4 B5098504 2-methoxy-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-[(E)-prop-1-enyl]benzene

2-methoxy-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-[(E)-prop-1-enyl]benzene

Cat. No.: B5098504
M. Wt: 342.4 g/mol
InChI Key: LOJMGKSLKJPZLW-FNORWQNLSA-N
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Description

2-methoxy-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-[(E)-prop-1-enyl]benzene is a complex organic compound with a unique structure that includes multiple methoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as controlling reaction conditions such as temperature and solvent choice .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-[(E)-prop-1-enyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-methoxy-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-[(E)-prop-1-enyl]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenoxy groups may play a role in its binding affinity and reactivity with enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-[(E)-prop-1-enyl]benzene is unique due to its specific arrangement of methoxy and phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-methoxy-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-5-7-17-9-11-19(21(15-17)23-4)25-13-6-12-24-18-10-8-16(2)14-20(18)22-3/h5,7-11,14-15H,6,12-13H2,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJMGKSLKJPZLW-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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